molecular formula C10H18O3 B1309148 6-Oxodecanoic acid CAS No. 4144-60-9

6-Oxodecanoic acid

Cat. No. B1309148
CAS RN: 4144-60-9
M. Wt: 186.25 g/mol
InChI Key: HWBQEMISDOEBJH-UHFFFAOYSA-N
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Description

6-Oxodecanoic acid, also known as 6-ketodecanoic acid or ε-ketocapric acid, is a medium-chain fatty acid with a carbon chain length of 10 and a ketone group at the 6th carbon position .


Synthesis Analysis

The synthesis of 6-Oxodecanoic acid involves several methods, including chemical synthesis, enzymatic conversion, and microbial fermentation. Chemical synthesis involves the oxidation of decanoic acid using oxidizing agents such as potassium permanganate or chromic acid .


Molecular Structure Analysis

The 6-Oxodecanoic acid molecule contains a total of 30 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

The chemical formula of 6-Oxodecanoic acid is C10H18O3. It contains total 31 atom(s); 18 Hydrogen atom(s), 10 Carbon atom(s), and 3 Oxygen atom(s) . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .


Physical And Chemical Properties Analysis

6-Oxodecanoic acid has a melting point of 40-42°C and a boiling point of 166-168°C at atmospheric pressure. It is a weak acid with a pKa value of 4.43.

Scientific Research Applications

Biofuel Research

Decanoic Acid, which is structurally related to 6-Oxodecanoic acid, has been used in biofuel research. As a medium-chain fatty acid, it can be used for the production of biodiesel. The potential to derive decanoic acid from renewable resources has sparked interest in its potential for sustainable and environmentally friendly fuel .

Mechanism of Action

Target of Action

6-Oxodecanoic acid, a medium-chain fatty acid (MCFA), primarily targets U87MG glioblastoma cells . These cells are a type of brain tumor cell line, and the compound’s interaction with them can lead to significant metabolic changes .

Mode of Action

It is known that mcfas like 6-oxodecanoic acid can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . This suggests that 6-Oxodecanoic acid may interact with its targets by entering the cells and undergoing metabolic processes.

Biochemical Pathways

6-Oxodecanoic acid influences several biochemical pathways. In U87MG glioblastoma cells, the addition of 6-Oxodecanoic acid has been shown to affect the citric acid cycle , Warburg effect , glutamine/glutamate metabolism , and ketone body metabolism . Notably, while octanoic acid (another MCFA) affects mitochondrial metabolism resulting in increased ketone body production, 6-Oxodecanoic acid mainly influences cytosolic pathways by stimulating fatty acid synthesis .

Pharmacokinetics

It is known that mcfas like 6-oxodecanoic acid can directly enter the portal vein from the intestinal tract as free acids . This suggests that 6-Oxodecanoic acid may have good bioavailability due to its ability to bypass the lymphatic system and directly enter the bloodstream.

Result of Action

The result of 6-Oxodecanoic acid’s action is a significant change in the metabolism of U87MG glioblastoma cells . Specifically, the compound stimulates fatty acid synthesis in these cells

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

6-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBQEMISDOEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961687
Record name 6-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4144-60-9
Record name 6-Oxodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the conversion of 6-oxodecanoic acid to 6-oxodecanal?

A1: The reduction of carboxylic acids to their corresponding aldehydes is a fundamental transformation in organic synthesis. The described reaction specifically focuses on converting 6-oxodecanoic acid to 6-oxodecanal. Aldehydes are versatile intermediates in the synthesis of various complex molecules, including pharmaceuticals and natural products. []

Q2: What are the key reagents and conditions used in this specific chemical transformation?

A2: The research paper describes using N,N-dimethylformamide (DMF) and 6-oxodecanoic acid as starting materials. [] While the specific reaction conditions are not fully outlined, the paper highlights the use of oxalyl chloride as a key reagent in this transformation. Oxalyl chloride is commonly employed to convert carboxylic acids to their corresponding acyl chlorides, which are more reactive intermediates. []

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